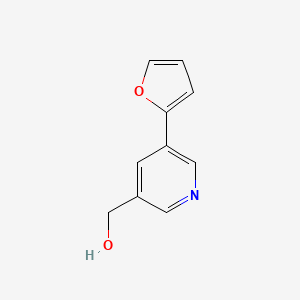

(5-(Furan-2-yl)pyridin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

[5-(furan-2-yl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-7-8-4-9(6-11-5-8)10-2-1-3-13-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFJKAUCYZMNHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN=CC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647001 | |

| Record name | [5-(Furan-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887973-98-0 | |

| Record name | [5-(Furan-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization:

Development and optimization of a high-yielding, scalable synthesis of (5-(Furan-2-yl)pyridin-3-yl)methanol.

Thorough spectroscopic characterization using modern techniques (e.g., 1D and 2D NMR, HRMS, FT-IR, and single-crystal X-ray diffraction) to establish a definitive structural and physicochemical profile.

Biological Screening and Medicinal Chemistry:

Comprehensive biological screening against a diverse range of targets, including cancer cell lines, microbial strains, and key enzymes.

Synthesis of a library of derivatives by modifying the hydroxymethyl group and substituting the furan (B31954) and pyridine (B92270) rings to establish structure-activity relationships (SAR).

Computational and Mechanistic Studies:

In-depth computational analysis using density functional theory (DFT) and other methods to understand the molecule's electronic structure, conformational preferences, and reactivity.

Mechanistic studies of its synthesis and potential reactions to guide further synthetic efforts and predict its behavior in different chemical environments.

Materials Science and Catalysis:

Exploration of the polymerization of (5-(Furan-2-yl)pyridin-3-yl)methanol to create novel functional materials.

Synthesis and evaluation of metal complexes of this compound as potential catalysts.

By addressing these research gaps and exploring these emerging directions, the scientific community can fully elucidate the properties and potential applications of this intriguing furan-pyridine derivative.

Chemical Reactivity and Transformation Mechanisms of 5 Furan 2 Yl Pyridin 3 Yl Methanol

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring in (5-(Furan-2-yl)pyridin-3-yl)methanol is generally deactivated towards electrophilic attack due to the electronegative nitrogen atom. quimicaorganica.orguomustansiriyah.edu.iq However, its reactivity is modulated by the substituents: the hydroxymethyl group at the 3-position and the furan-2-yl group at the 5-position.

Pyridine undergoes electrophilic aromatic substitution (EAS) with much more difficulty than benzene (B151609), typically requiring harsh reaction conditions. quimicaorganica.orguomustansiriyah.edu.iq The attack preferentially occurs at the 3- and 5-positions (meta to the nitrogen) because the intermediates formed by attack at the 2-, 4-, or 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orgquora.com

In this compound, positions 3 and 5 are already substituted. Therefore, any further EAS would have to occur at positions 2, 4, or 6. The basic nitrogen atom can also react with the electrophile or the acid catalyst, further deactivating the ring by forming a pyridinium (B92312) salt, which is even more resistant to electrophilic attack. uomustansiriyah.edu.iq While Friedel-Crafts alkylations and acylations are generally not feasible on pyridine because the catalyst complexes with the nitrogen lone pair, other EAS reactions like nitration and sulfonation can proceed under severe conditions. quimicaorganica.org

Table 1: Comparison of Conditions for Electrophilic Nitration

| Compound | Reagents | Conditions | Reactivity |

|---|---|---|---|

| Benzene | HNO₃, H₂SO₄ | 50-60 °C | Moderate |

| Pyridine | KNO₃, H₂SO₄ | 300 °C | Very Low |

| Furan (B31954) | Acetyl nitrate (B79036) | Low Temperature | Very High |

This table illustrates the significantly lower reactivity of the pyridine ring towards electrophiles compared to benzene and especially the highly reactive furan ring.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNA), particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6). uomustansiriyah.edu.iq These reactions are more facile if a good leaving group, such as a halide, is present at these positions. In the case of this compound, which lacks such a leaving group, reactions with strong nucleophiles like organolithium reagents or sodium amide (in the Chichibabin reaction) could potentially occur, leading to the introduction of a substituent at an ortho position. The intermediate anion (a Meisenheimer-like complex) is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. uomustansiriyah.edu.iq

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing it to readily react with electrophiles at the nitrogen center.

N-Oxidation: Treatment with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would oxidize the pyridine nitrogen to form the corresponding N-oxide. The metabolic N-oxidation of pyridine and its 3-substituted derivatives has been observed in various animal species, indicating this is a common transformation pathway. nih.gov Pyridine N-oxides are interesting intermediates; they can enhance the reactivity of the ring towards both electrophilic substitution (at the 4-position) and nucleophilic substitution (at the 2- and 4-positions). quora.com

Quaternization: Reaction with alkyl halides (e.g., methyl iodide) would lead to the formation of a quaternary pyridinium salt. nih.gov This reaction involves the nitrogen atom acting as a nucleophile and attacking the electrophilic carbon of the alkyl halide. The resulting pyridinium salt is highly activated towards nucleophilic attack.

Reactivity of the Furan Moiety

The furan ring is a five-membered, π-electron rich aromatic heterocycle. ucalgary.cachemicalbook.com It is significantly more reactive than benzene in electrophilic substitution reactions. numberanalytics.comchemicalbook.com The oxygen atom's lone pair contributes to the aromatic sextet, increasing the electron density of the ring carbons. pearson.com

Electrophilic attack on furan occurs preferentially at the 2-position (α-position), as the resulting carbocation intermediate is better stabilized by resonance, with three contributing structures, compared to attack at the 3-position (β-position), which yields an intermediate with only two resonance structures. pearson.comchemicalbook.com In this compound, the 2-position of the furan ring is already substituted by the pyridine ring. Therefore, further electrophilic substitution would be directed to the 5-position.

Due to its high reactivity, furan reacts with electrophiles like halogens under milder conditions than benzene. pharmaguideline.com For example, bromination can be achieved using bromine in dioxane at low temperatures to yield 2-bromofuran. pharmaguideline.com Nitration also requires mild reagents like acetyl nitrate at low temperatures to avoid degradation of the ring. numberanalytics.compharmaguideline.comyoutube.com

Table 2: Regioselectivity of Electrophilic Substitution on Furan

| Reagent/Reaction | Position of Attack | Product Example (from Furan) |

|---|---|---|

| Bromination (Br₂/dioxane, -5°C) | C2 | 2-Bromofuran |

| Nitration (Acetyl nitrate, low temp.) | C2 | 2-Nitrofuran |

| Sulfonation (Pyridine-SO₃ complex) | C2 | Furan-2-sulfonic acid |

| Formylation (Vilsmeier-Haack) | C2 | Furan-2-carbaldehyde |

Given that the C2 position is occupied in the target molecule, these reactions would be expected to occur at the C5 position.

The low resonance energy of furan makes it susceptible to ring-opening reactions, particularly under acidic or oxidative conditions. chemicalbook.compharmaguideline.com Acid-catalyzed hydrolysis can convert furans into 1,4-dicarbonyl compounds. youtube.comnih.gov For instance, treatment of N-(furfuryl)anthranilamides with an aqueous HCl/AcOH system leads to the opening of the furan ring to form a diketone moiety. rsc.org

Oxidative ring-opening is also a common transformation. Oxidation of furans initiated by hydroxyl radicals in the atmosphere leads to the formation of unsaturated 1,4-dicarbonyl compounds. researchgate.net Chemical oxidation using reagents like sodium hypochlorite (B82951) or hydrogen peroxide can also result in ring cleavage. pharmaguideline.com The presence of the electron-withdrawing pyridine substituent may influence the stability of the furan ring, but ring-opening remains a key potential reaction pathway under appropriate conditions. Such reactions are utilized in synthesis to transform furans into other heterocyclic or carbocyclic systems. researchgate.netscispace.com

Diels-Alder Reactions and Other Cycloadditions

The furan moiety within this compound can participate as the diene component in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. The feasibility and stereochemical outcome of these reactions are heavily influenced by the electronic nature of the furan ring and the dienophile. nih.govmdpi.com The pyridine ring, being electron-withdrawing, reduces the electron density of the furan ring, which can decrease its reactivity towards typical electron-poor dienophiles in a normal electron-demand Diels-Alder reaction. mdpi.com

However, the reaction can still proceed, particularly with highly reactive dienophiles or under catalytic conditions. For instance, the reaction of furan derivatives with maleimides is a well-established method for the synthesis of 7-oxanorbornene adducts. mdpi.comtudelft.nl It is anticipated that this compound would react with dienophiles like N-phenylmaleimide, primarily yielding the exo-adduct, especially under thermal conditions. nih.gov The use of Lewis acid catalysts can sometimes alter the endo/exo selectivity and enhance the reaction rate. mdpi.com

Beyond the [4+2] cycloadditions, the furan ring can also engage in other cycloaddition pathways. For example, 1,3-dipolar cycloadditions with nitrile oxides, generated in situ from oximes, can lead to the formation of isoxazoline-functionalized furan derivatives. researchgate.netmdpi.com It is plausible that this compound could undergo such reactions, expanding its synthetic utility.

Transformations Involving the Methanol (B129727) Functional Group

The primary alcohol (methanol) group is a key site for a variety of functional group interconversions.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The hydroxymethyl group of this compound can be selectively oxidized to the corresponding aldehyde or further to the carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

For the selective oxidation to the aldehyde, 5-(furan-2-yl)nicotinaldehyde, mild oxidizing agents are typically employed. Common reagents for this transformation include manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Dess-Martin periodinane (DMP). These reagents are known to efficiently oxidize primary alcohols to aldehydes with minimal over-oxidation.

To achieve the corresponding carboxylic acid, 5-(furan-2-yl)nicotinic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be used. However, care must be taken as the furan ring is susceptible to oxidation under harsh conditions. nih.gov A two-step procedure, involving initial oxidation to the aldehyde followed by a subsequent selective oxidation using reagents like sodium chlorite (B76162) (NaClO₂), can also be an effective strategy.

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Product |

| This compound | MnO₂ or PCC | 5-(Furan-2-yl)nicotinaldehyde |

| This compound | KMnO₄ or Jones Reagent | 5-(Furan-2-yl)nicotinic acid |

Esterification and Etherification Reactions

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield (5-(furan-2-yl)pyridin-3-yl)methyl acetate. The direct esterification of furan derivatives with carboxylic acids can also be achieved under specific conditions, such as using supercritical CO₂ as a medium. google.com

Etherification can be accomplished via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the alkoxide, which then reacts with an alkyl halide. Alternatively, acid-catalyzed etherification with another alcohol is possible, particularly for the formation of symmetrical ethers. The reductive etherification of related furan-based alcohols like 5-hydroxymethylfurfural (B1680220) (HMF) with alcohols in the presence of a catalyst is a known transformation and could be applied here. rsc.orgrsc.org

Substitution Reactions of the Hydroxyl Group

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. Treatment with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine would yield the corresponding tosylate. This tosylate can then be displaced by a variety of nucleophiles.

Direct conversion of the alcohol to a halide is also a common transformation. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would afford the corresponding chloride or bromide, (5-(chloromethyl)-3-(furan-2-yl)pyridine or 5-(bromomethyl)-3-(furan-2-yl)pyridine), respectively. These halides are versatile intermediates for introducing a range of functional groups through substitution reactions.

Palladium-Catalyzed and Other Transition Metal-Catalyzed Transformations

Transition metal catalysis offers powerful tools for the functionalization of heterocyclic compounds like this compound. researchgate.netslideshare.netmdpi.com Palladium-catalyzed cross-coupling reactions are particularly prevalent. beilstein-journals.org

The furan and pyridine rings contain several C-H bonds that could potentially be activated and functionalized through palladium-catalyzed direct arylation or alkenylation reactions. amazonaws.comthieme-connect.com The regioselectivity of such reactions would be influenced by the directing effects of the substituents and the inherent reactivity of the heterocyclic rings. The hydroxymethyl group itself can act as a directing group in some C-H activation reactions. thieme-connect.com

Furthermore, if the furan or pyridine ring were to be halogenated, it would open up pathways for classic cross-coupling reactions like Suzuki-Miyaura (with boronic acids), Stille (with organostannanes), Heck (with alkenes), and Sonogashira (with terminal alkynes) couplings. mdpi.comorgsyn.org These reactions are fundamental in the synthesis of complex biaryl and other coupled systems. For example, a brominated derivative of this compound could be coupled with an arylboronic acid in the presence of a palladium catalyst and a base to form a more complex tri-aryl system. nih.govunicatt.it Nickel catalysts have also emerged as powerful alternatives for similar cross-coupling reactions. orgsyn.org

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions of a Halogenated this compound Derivative (Illustrative)

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted derivative |

| Heck | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Alkenyl-substituted derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted derivative |

Mechanistic Investigations of Key Reaction Pathways

The mechanisms of the aforementioned reactions are generally well-understood from studies on related systems.

In Diels-Alder reactions , the mechanism is a concerted pericyclic process, though the degree of synchronicity can vary. mdpi.com The stereochemical outcome (endo vs. exo) is governed by kinetic and thermodynamic factors, with the exo product often being thermodynamically more stable for furan adducts. nih.gov

The oxidation of the methanol group with Cr(VI) reagents proceeds through the formation of a chromate (B82759) ester, followed by an E2-like elimination of the alpha-proton. With MnO₂, the reaction is believed to occur on the surface of the solid oxidant.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, generally follow a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst. mdpi.comkobe-u.ac.jp The specific ligands on the palladium center play a crucial role in the efficiency and selectivity of these steps. kobe-u.ac.jp In direct C-H activation reactions, the mechanism often involves a concerted metalation-deprotonation (CMD) pathway or related C-H cleavage steps, the specifics of which are highly dependent on the substrate and catalytic system.

Synthesis and Exploration of Derivatives and Analogues of 5 Furan 2 Yl Pyridin 3 Yl Methanol

Strategies for Structural Diversification

The structural diversification of (5-(Furan-2-yl)pyridin-3-yl)methanol is a key strategy in lead optimization and materials development. The primary approaches focus on modifying three distinct regions of the molecule: the pyridine (B92270) ring, the furan (B31954) ring, and the methanol (B129727) linker.

Pyridine Ring Modification: Substitution at the available positions (2, 4, and 6) of the pyridine ring can significantly influence the molecule's properties. Introducing electron-donating or electron-withdrawing groups can alter the pKa of the pyridine nitrogen, its ability to coordinate with metals, and its participation in hydrogen bonding.

Linker Modification: The single-carbon linker bearing the hydroxyl group is a prime site for functionalization. This allows for the introduction of a wide array of other functional groups, thereby modulating polarity, reactivity, and steric bulk.

A common synthetic strategy to achieve diversification involves cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling. For instance, a halogenated pyridine-3-methanol derivative can be coupled with various heteroaryl boronic acids or stannanes to create a diverse set of analogues. nih.gov This modular approach is fundamental to building libraries of related compounds.

Synthesis of Positional Isomers and Regioisomers

Key positional isomers include:

(2-(Furan-2-yl)pyridin-4-yl)methanol: Here, the furan and hydroxymethyl groups are in a para-like relationship.

(6-(Furan-2-yl)pyridin-2-yl)methanol: This isomer maintains a similar ortho-meta relationship but with different electronic effects due to the proximity of the substituents to the pyridine nitrogen.

(4-(Furan-2-yl)pyridin-2-yl)methanol: Another variation of the ortho-meta arrangement.

The synthesis of these isomers typically requires bespoke starting materials where the functional groups are pre-installed in the desired positions on the pyridine ring before the crucial cross-coupling step with the furan moiety. The choice of isomer can dramatically affect properties like dipole moment and fluorescence emission. nih.gov

| Compound Name | Structure | Substitution Pattern |

| This compound |  | 3,5-disubstituted |

| (6-(Furan-2-yl)pyridin-3-yl)methanol |  | 2,5-disubstituted |

| (2-(Furan-2-yl)pyridin-4-yl)methanol |  | 2,4-disubstituted |

| (4-(Furan-2-yl)pyridin-2-yl)methanol |  | 2,4-disubstituted |

Table 1: Examples of Positional Isomers of this compound.

Heterocyclic Ring Modifications (e.g., Thiophene (B33073), Pyrrole (B145914), Benzene (B151609) Analogues)

Replacing the furan ring with other aromatic or heteroaromatic systems is a powerful method for fine-tuning the molecule's properties. This is often achieved by employing different organometallic reagents in cross-coupling reactions with a common pyridyl precursor, such as (5-bromopyridin-3-yl)methanol (B1273246).

Thiophene Analogues: Replacing furan with thiophene can enhance metabolic stability and modify electronic properties. The synthesis of (5-(Thiophen-2-yl)pyridin-3-yl)methanol would follow a similar Suzuki or Stille coupling protocol using a 2-thienylboronic acid or stannane. nih.gov

Pyrrole Analogues: The introduction of a pyrrole ring introduces a hydrogen bond donor, which can be crucial for specific biological interactions. The synthesis is more complex due to the reactivity of the N-H bond, often requiring a protecting group strategy.

Benzene Analogues: Replacing furan with a benzene ring, to give (5-Phenylpyridin-3-yl)methanol, removes the heteroatom from the five-membered ring, increasing the molecule's lipophilicity and altering its stacking interactions. Substituted phenyl rings can also be introduced to probe steric and electronic effects further. nih.gov

| Original Ring | Replacement Ring | Resulting Analogue Name |

| Furan | Thiophene | (5-(Thiophen-2-yl)pyridin-3-yl)methanol |

| Furan | Pyrrole | (5-(1H-Pyrrol-2-yl)pyridin-3-yl)methanol |

| Furan | Benzene | (5-Phenylpyridin-3-yl)methanol |

| Furan | Thiazole | (5-(Thiazol-2-yl)pyridin-3-yl)methanol |

Table 2: Examples of Heterocyclic Analogues of this compound.

Functional Group Interconversions on the Methanol Moiety

The primary alcohol of the methanol moiety is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. vanderbilt.edu

Oxidation: The alcohol can be oxidized under controlled conditions to yield the corresponding aldehyde, (5-(Furan-2-yl)pyridin-3-yl)carbaldehyde, or further to the carboxylic acid, 5-(Furan-2-yl)nicotinic acid. These new functional groups open up further derivatization possibilities, such as reductive amination (from the aldehyde) or amide coupling (from the carboxylic acid).

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions can form ethers, such as 3-(Methoxymethyl)-5-(furan-2-yl)pyridine. This modification can increase lipophilicity and remove the hydrogen-bonding capability of the hydroxyl group.

Esterification: Acylation with acid chlorides or anhydrides yields esters, for example, (5-(Furan-2-yl)pyridin-3-yl)methyl acetate. Esters can act as prodrugs or simply modify the polarity and steric profile of the molecule.

Conversion to Amines: The alcohol can be converted to a leaving group (e.g., a tosylate) and subsequently displaced by an amine to generate aminomethyl derivatives. For example, reaction with a primary amine would yield a secondary amine like N-((5-(furan-2-yl)pyridin-3-yl)methyl)alkanamine. chemscene.com

| Reaction Type | Reagents (Example) | Product Functional Group | Product Name (Example) |

| Oxidation | PCC, MnO₂ | Aldehyde | (5-(Furan-2-yl)pyridin-3-yl)carbaldehyde |

| Oxidation | KMnO₄, Jones Reagent | Carboxylic Acid | 5-(Furan-2-yl)nicotinic acid |

| Etherification | NaH, CH₃I | Ether | 3-(Methoxymethyl)-5-(furan-2-yl)pyridine |

| Esterification | Ac₂O, Pyridine | Ester | (5-(Furan-2-yl)pyridin-3-yl)methyl acetate |

| Amination | 1. TsCl 2. R-NH₂ | Amine | N-((5-(Furan-2-yl)pyridin-3-yl)methyl)methanamine |

Table 3: Examples of Products from Functional Group Interconversions of the Methanol Moiety.

Development of Combinatorial Libraries of Related Compounds

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry techniques can be employed. nih.gov A typical approach would involve a parallel synthesis strategy based on a robust and high-yield core reaction, such as the Suzuki coupling.

A hypothetical combinatorial library could be constructed using a matrix approach:

Core A (Pyridyl Component): A set of substituted (5-bromopyridin-3-yl)methanol derivatives with variations at the 2, 4, or 6 positions.

Core B (Heteroaryl Component): A diverse collection of boronic acids or esters, including substituted furans, thiophenes, pyrroles, pyrazoles, and phenyl rings.

By reacting each member of Core A with each member of Core B in a multi-well plate format, a large library of bi-aryl compounds can be rapidly generated. A subsequent diversification step could then be applied to the methanol moiety across the entire library, for instance, by acylation to form a library of esters. This method allows for the systematic generation of hundreds of related compounds for high-throughput screening. researchgate.net

| Furan-2-boronic acid | Thiophene-2-boronic acid | Phenylboronic acid | 4-Fluorophenylboronic acid | |

| (5-Bromopyridin-3-yl)methanol | Compound 1 | Compound 2 | Compound 3 | Compound 4 |

| (5-Bromo-2-methylpyridin-3-yl)methanol | Compound 5 | Compound 6 | Compound 7 | Compound 8 |

| (5-Bromo-6-chloropyridin-3-yl)methanol | Compound 9 | Compound 10 | Compound 11 | Compound 12 |

Table 4: Example of a 3x4 Building Block Matrix for a Combinatorial Library Synthesis via Suzuki Coupling.

Structure-Reactivity Relationship Studies within Analogous Series

Structure-reactivity relationship (SRR) studies aim to understand how changes in molecular structure influence chemical reactivity. For the this compound series, this involves correlating structural modifications with observable changes in chemical or physical properties.

Electronic Effects: The nature of the five-membered ring (furan, thiophene, pyrrole) significantly impacts the electron density of the pyridine ring. Furan and pyrrole are more electron-rich than thiophene, which in turn is more electron-rich than benzene. These differences affect the reactivity of the pyridine nitrogen towards protonation or alkylation and the susceptibility of the pyridine ring to nucleophilic or electrophilic attack.

Isomeric Effects: Positional isomerism alters the conjugation between the two rings and the distance between key functional groups. nih.gov For example, the reactivity of the methanol group can be influenced by its proximity to the electron-withdrawing pyridine nitrogen.

Functional Group Effects: As discussed in section 6.4, converting the methanol to an aldehyde, acid, or ether drastically changes its reactivity. An aldehyde is electrophilic at the carbonyl carbon, while a carboxylic acid is a proton donor. These changes are fundamental to the molecule's potential interactions.

Biological Reactivity: In a biological context, structure-activity relationship (SAR) studies, a subset of SRR, are crucial. For instance, research on analogous 5-substituted pyridine compounds has shown that varying the steric bulk of the C5-substituent (in this case, the furan ring and its analogues) directly impacts binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov Computational studies on related structures like the 5-(pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium ion can also provide insight into reactive intermediates and preferred sites for nucleophilic attack, guiding the design of more potent or selective molecules. researchgate.netnih.gov

By systematically synthesizing and analyzing these analogues, a comprehensive understanding of the structure-reactivity landscape can be developed, enabling the rational design of new compounds with desired properties.

Coordination Chemistry of 5 Furan 2 Yl Pyridin 3 Yl Methanol As a Ligand

Investigation of Metal Chelation Properties

The geometry of the ligand suggests it could act as a bidentate or even a tridentate ligand. A common coordination mode for similar pyridine-alcohol ligands involves the nitrogen of the pyridine (B92270) ring and the oxygen of the deprotonated alcohol group, forming a stable five- or six-membered chelate ring with a metal center. The involvement of the furan (B31954) oxygen in coordination is less certain and would depend on the specific metal ion and the steric and electronic environment. The relative orientation of the furan and pyridine rings, along with the flexibility of the methanol (B129727) sidearm, would influence the stability and structure of any resulting metal complexes.

Synthesis and Characterization of Metal Complexes

Specific synthetic procedures and characterization data for metal complexes of (5-(Furan-2-yl)pyridin-3-yl)methanol are not documented in the reviewed literature. However, general synthetic strategies for forming complexes with similar N,O-donor ligands can be extrapolated. Typically, the synthesis would involve the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the methanol group.

Transition metals, with their partially filled d-orbitals, are expected to form stable complexes with ligands like this compound. The pyridine nitrogen is a particularly good donor for transition metals. It is plausible that this ligand could form mononuclear complexes, where one ligand binds to a single metal center, or polynuclear complexes, where the ligand bridges between multiple metal centers. The specific outcome would depend on the metal-to-ligand ratio, the choice of metal precursor, and the reaction conditions. For instance, early transition metals might favor coordination with the harder oxygen donors, while late transition metals would likely show a stronger affinity for the softer pyridine nitrogen.

Main group metals, particularly those with a high charge density, could also form complexes with this compound. The interaction would likely be dominated by electrostatic forces, with the deprotonated methoxide (B1231860) group being the primary binding site. The pyridine and furan groups could provide secondary coordination, leading to complexes with interesting structural features. The Lewis acidity of the main group metal would be a key factor in determining the stability and coordination number of the resulting complex.

Spectroscopic Analysis of Metal-Ligand Interactions (e.g., UV-Vis, EPR, XAS)

Without experimental data for complexes of this compound, a discussion of their spectroscopic properties must remain hypothetical.

UV-Vis Spectroscopy: Coordination of the ligand to a metal ion would be expected to cause shifts in the electronic absorption bands of the ligand. The π-π* transitions of the furan and pyridine rings would likely be affected. If a transition metal with d-electrons is used, new d-d transition bands in the visible region of the spectrum could appear, providing information about the coordination geometry and the ligand field strength. Charge-transfer bands (ligand-to-metal or metal-to-ligand) might also be observed.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For complexes formed with paramagnetic metal ions (e.g., Cu(II), Mn(II)), EPR spectroscopy would be a powerful tool to probe the metal's coordination environment. The g-values and hyperfine coupling constants would provide detailed information about the nature of the donor atoms and the symmetry of the complex.

X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), could provide precise information about the oxidation state of the metal center and the local coordination environment, including bond distances and coordination numbers, even in non-crystalline samples.

Theoretical Studies of Binding Modes and Electronic Structures of Complexes

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for predicting the properties of molecules and their metal complexes. While no specific theoretical studies on the metal complexes of this compound have been found, such studies would be instrumental in understanding its coordination chemistry.

DFT calculations could be used to:

Predict the most stable binding modes of the ligand with various metal ions.

Determine the preferred coordination numbers and geometries.

Calculate the electronic structure of the resulting complexes, including the distribution of electron density and the nature of the metal-ligand bonds.

Simulate spectroscopic properties (e.g., IR, UV-Vis) to aid in the interpretation of experimental data.

Such theoretical investigations would be crucial in guiding synthetic efforts and in understanding the fundamental aspects of this ligand's interaction with metal centers.

Application in Ligand Design for Catalysis Research

The structural features of this compound suggest its potential as a ligand in catalysis. The combination of a soft pyridine donor and a harder oxygen donor allows for the fine-tuning of the electronic properties of a coordinated metal center. This can be advantageous in catalytic cycles where the metal needs to shuttle between different oxidation states.

Metal complexes incorporating pyridine and alcohol functionalities have been explored as catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The furan moiety could also play a role, either by influencing the steric environment around the metal center or by participating directly in the catalytic process. The design of chiral versions of this ligand could also open avenues in asymmetric catalysis. However, without experimental validation, the catalytic potential of this compound complexes remains a promising but unexplored area of research.

Homogeneous Catalysis

In the realm of homogeneous catalysis, ligands play a crucial role in modulating the activity, selectivity, and stability of metal catalysts. The structure of this compound, featuring both a pyridine and a furan ring, suggests its potential to act as a bidentate or even a multidentate ligand. The nitrogen of the pyridine ring is a well-established strong donor for a wide range of transition metals.

The catalytic activity of metal complexes is highly dependent on the electronic and steric properties of the surrounding ligands. For instance, in reactions like cross-coupling, hydrogenation, and hydroformylation, the coordination of ligands such as phosphines or N-heterocyclic carbenes to the metal center is key to achieving high efficiency. While there is a lack of specific data for this compound, the broader class of pyridine-containing ligands has been extensively used in catalysis.

Future research could explore the synthesis of transition metal complexes with this compound and evaluate their performance in various catalytic transformations. A hypothetical data table for such a study is presented below to illustrate the type of research findings that would be valuable.

Hypothetical Data Table for Homogeneous Catalysis:

| Entry | Catalyst Precursor | Ligand | Reaction | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | This compound | Suzuki Coupling | Toluene | 100 | - |

| 2 | [Rh(COD)Cl]₂ | This compound | Hydroformylation | DCM | 80 | - |

| 3 | RuCl₂(PPh₃)₃ | This compound | Transfer Hydrogenation | Isopropanol | 82 | - |

Data in this table is hypothetical and for illustrative purposes only, as no experimental results were found in the literature.

Heterogeneous Catalysis Precursors

The functional groups present in this compound also make it a suitable candidate for the development of heterogeneous catalysts. The hydroxyl group provides a reactive handle for grafting the molecule onto solid supports such as silica, alumina, or polymers. This immobilization would lead to the creation of a solid-supported ligand, which can then be used to coordinate with metal ions to form a heterogeneous catalyst.

The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. The furan and pyridine moieties could act as anchoring points for metal nanoparticles or as the active sites themselves in certain applications. For instance, furan derivatives are known to be key platform molecules in the conversion of biomass to value-added chemicals.

The development of heterogeneous catalysts from this compound would involve its immobilization on a support material followed by metallation. The resulting material could then be tested for its catalytic activity in various reactions. An illustrative table of potential research findings is provided below.

Hypothetical Data Table for Heterogeneous Catalysis Precursors:

| Entry | Support Material | Ligand Precursor | Metal | Application | Conversion (%) | Selectivity (%) |

| 1 | Silica (SiO₂) | This compound | Pd | Heck Coupling | - | - |

| 2 | Alumina (Al₂O₃) | This compound | Cu | Click Reaction | - | - |

| 3 | Polystyrene | This compound | Au | Oxidation of Alcohols | - | - |

Data in this table is hypothetical and for illustrative purposes only, as no experimental results were found in the literature.

Advanced Research Avenues and Potential Academic Applications of 5 Furan 2 Yl Pyridin 3 Yl Methanol and Its Derivatives

Role as a Building Block in Supramolecular Chemistry Research

The unique combination of a hydrogen-bond-donating methanol (B129727) group and hydrogen-bond-accepting pyridine (B92270) and furan (B31954) rings makes (5-(Furan-2-yl)pyridin-3-yl)methanol an excellent candidate for studies in supramolecular chemistry. The distinct electronic and steric properties of the furan and pyridine rings can direct the formation of ordered, non-covalently bonded assemblies.

Self-Assembly Studies

The self-assembly of molecules into well-defined supramolecular architectures is a cornerstone of nanoscience and materials chemistry. The pyridine and furan moieties in this compound can participate in π-π stacking interactions, which, in conjunction with hydrogen bonding, can lead to the formation of one-, two-, or three-dimensional networks. Research in this area could explore how the interplay of these non-covalent interactions dictates the final supramolecular structure. Studies on related pyridine derivatives have demonstrated their ability to form complex, self-assembled structures. rsc.orgnih.gov Similarly, furan-containing molecules are known to self-assemble into ordered structures. researchgate.net

The directionality of the hydrogen bonds and the orientation of the aromatic rings would be critical in determining the packing arrangement in the solid state. Computational modeling could be employed to predict the most stable self-assembled structures, which could then be targeted for synthesis and characterization.

Hydrogen Bonding Networks

Hydrogen bonding is a powerful tool in crystal engineering for the design of materials with specific properties. researchgate.net The hydroxyl group of this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the furan ring can act as hydrogen bond acceptors. This allows for the formation of robust and predictable hydrogen-bonding networks. acs.orgmdpi.com

Investigations could focus on co-crystallization experiments with other molecules capable of hydrogen bonding to create multi-component supramolecular systems. The nature of these hydrogen-bonded networks could influence properties such as solubility, melting point, and even solid-state fluorescence. Studies on similar pyridine- and furan-based carboxamide compounds have shown that subtle changes in the aromatic system can significantly impact the resulting hydrogen-bonding motifs and crystal packing. scispace.com

Table 1: Potential Hydrogen Bonding Interactions of this compound

| Donor | Acceptor | Interaction Type | Potential Supramolecular Motif |

|---|---|---|---|

| Methanol (-OH) | Pyridine (N) | O-H···N | Chain, Dimer |

| Methanol (-OH) | Furan (O) | O-H···O | Chain, Sheet |

| Methamnol (-OH) | Methanol (-OH) | O-H···O | Dimer, Cluster |

Integration into Advanced Organic Materials Research

The presence of polymerizable groups (via the furan and hydroxymethyl functionalities) and coordination sites (pyridine and furan) makes this compound a versatile building block for advanced organic materials.

Monomers for Polymer Synthesis

Furan-based polymers are gaining attention as sustainable alternatives to petroleum-derived plastics. core.ac.ukresearchgate.netrsc.org The furan moiety in this compound can undergo polymerization through various methods, including ring-opening polymerization or Diels-Alder reactions. The hydroxymethyl group can be converted to other functional groups, such as acrylates or epoxides, to enable different polymerization pathways. Furthermore, the pyridine ring can be incorporated into the polymer backbone to introduce specific functionalities, such as metal coordination sites or to influence the polymer's electronic properties. psu.eduresearchgate.net

Research could focus on the synthesis of polyesters, polyethers, or polyurethanes by utilizing the reactivity of the hydroxymethyl group. The resulting polymers, containing both furan and pyridine units, could exhibit interesting thermal, mechanical, and photophysical properties. researchgate.netrsc.org

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Monomer Derivative | Polymerization Method | Potential Polymer Type |

|---|---|---|

| (5-(Furan-2-yl)pyridin-3-yl)methyl acrylate | Radical Polymerization | Polyacrylate |

| This compound with a diisocyanate | Polyaddition | Polyurethane |

| 2,5-Bis(hydroxymethyl)furan analogue | Polycondensation | Polyester |

Linkers in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of porous crystalline materials with applications in gas storage, separation, and catalysis. nih.gov The design of the organic linker is crucial for determining the structure and properties of the resulting framework. This compound, after modification of the hydroxymethyl group to a carboxylic acid or another suitable connecting group, could serve as a bifunctional linker. researchgate.netalfa-chemistry.com

The pyridine nitrogen and the furan oxygen can coordinate to metal centers in MOFs, while the pyridyl and furyl rings can act as building blocks in COFs. The presence of two different heterocyclic rings could lead to the formation of frameworks with unique topologies and functionalities. nih.govresearchgate.netacs.orgresearchgate.net For instance, the basicity of the pyridine nitrogen could be utilized for post-synthetic modification or as a catalytic site.

Exploration as a Precursor in Organocatalysis or Asymmetric Catalysis Research

Chiral alcohols and their derivatives are important building blocks in the synthesis of pharmaceuticals and fine chemicals. The development of catalysts for their enantioselective synthesis is a major area of research. researchgate.netliverpool.ac.uk

This compound is a prochiral molecule that can be used as a substrate in studies of asymmetric catalysis. nih.gov For example, enzymatic kinetic resolution could be employed to separate the enantiomers. acs.org Furthermore, the chiral versions of this alcohol could be investigated as ligands or organocatalysts in various asymmetric transformations. Chiral pyridine-containing ligands have been extensively used in asymmetric catalysis. anr.frnih.govhkbu.edu.hk The combination of a chiral alcohol and a pyridine unit within the same molecule could lead to novel catalysts with unique stereochemical control.

Research in this area could involve the synthesis of chiral derivatives of this compound and the evaluation of their performance as catalysts or ligands in reactions such as asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The furan moiety could also play a role in modulating the electronic and steric properties of the catalytic system. nih.gov

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| (5-(Furan-2-yl)pyridin-3-yl)methyl acrylate |

Photophysical and Photochemical Research on the Compound and its Derivatives

The conjugation of a furan ring with a pyridine ring in this compound suggests a rich potential for photophysical and photochemical studies. The electronic properties of both furan and pyridine, and their interplay in a conjugated system, can give rise to interesting optical and reactive behaviors.

Photophysical Properties:

Furan-pyridine conjugates are known to exhibit fluorescence. nih.govmdpi.com The photophysical characteristics of these molecules, such as absorption and emission wavelengths, fluorescence quantum yields, and excited-state lifetimes, are influenced by the nature of the linkage between the two rings and the substituents present. For instance, conjugating a furan ring to the 5-position of a pyrimidine (B1678525) (a related nitrogen-containing heterocycle) can result in emissive compounds, with pyrimidine derivatives often emitting in the visible range (400–440 nm). nih.gov The emission properties can also be sensitive to the solvent polarity, which is a valuable characteristic for sensing applications. nih.gov

Research on helical pyridine-furan oligomers has shown that their optoelectronic properties are dependent on their three-dimensional structure. rsc.org The absorption spectrum of such helical oligomers is composed of multiple electronic transitions, and the transition with the largest oscillator strength experiences a blue shift as the oligomer size increases. rsc.org This suggests that derivatives of this compound, particularly oligomeric or polymeric forms, could have tunable photophysical properties.

Potential Photophysical Research Directions:

Solvatochromism: Investigating the effect of solvent polarity on the absorption and emission spectra of this compound and its derivatives to assess their potential as environmental probes.

Substituent Effects: Synthesizing derivatives with various electron-donating or electron-withdrawing groups on either the furan or pyridine ring to tune the photophysical properties.

Oligomer and Polymer Synthesis: Exploring the synthesis of oligomers and polymers containing the this compound moiety to study the impact of extended conjugation and helical structures on their optical properties. rsc.orgresearchgate.net

Photochemical Reactivity:

The photochemical behavior of furan and pyridine derivatives is complex and can lead to a variety of reactions. Irradiation of furan-pyridine systems can result in photocycloaddition reactions. For example, the irradiation of a benzene (B151609) solution containing 3-cyano-2-methoxypyridines and furan led to the formation of a 1:1 adduct. rsc.org Furthermore, the photochemically-mediated polymerization of furan and pyridine under pressure has been shown to produce nanothreads, which are one-dimensional sp3-hybridized materials with high predicted tensile strength. researchgate.netpsu.edu

The furan moiety itself can undergo photooxidation, a reaction that has been utilized in the context of nucleic acid and protein targeting. nih.gov This reactivity could be exploited in the design of photo-crosslinking agents or photodynamic therapy agents.

Potential Photochemical Research Directions:

Photocycloaddition Studies: Investigating the potential for intramolecular or intermolecular photocycloaddition reactions of this compound and its derivatives.

Photopolymerization: Exploring the possibility of using this compound as a monomer for the synthesis of novel photochemically generated materials. researchgate.netpsu.edu

Photooxidation and Reactive Oxygen Species Generation: Assessing the potential of the compound and its derivatives to generate reactive oxygen species upon irradiation, which could have applications in photodynamic therapy or photocatalysis.

Table 1: Potential Photophysical and Photochemical Research Areas

| Research Area | Focus of Study | Potential Applications |

|---|---|---|

| Photophysics | Solvatochromism, substituent effects, synthesis of oligomers/polymers. | Environmental sensors, tunable optical materials, fluorescent probes. |

| Photochemistry | Photocycloaddition, photopolymerization, photooxidation. | Synthesis of novel materials, photo-crosslinking agents, photocatalysis. |

Environmental Chemistry Research Applications (e.g., Degradation Pathways, Sensing)

The structure of this compound, containing both furan and pyridine rings, makes it a relevant subject for environmental chemistry research, particularly in the areas of degradation and sensing.

Degradation Pathways:

Both furan and pyridine derivatives can be subject to environmental degradation through microbial and photocatalytic processes. Microorganisms have been identified that can degrade furanic compounds, often initiating the process through oxidation or reduction of the aldehyde or alcohol groups. nih.gov For instance, the microbial degradation of furfural (B47365) often proceeds through 2-furoic acid. nih.gov

Pyridine and its derivatives are known environmental pollutants found in industrial effluents and can persist in the environment. espublisher.com Their degradation can be achieved through microbial action and photocatalysis. espublisher.comresearchgate.net For example, the microbe Bacillus brevis is capable of degrading pyridine. espublisher.com Photocatalytic degradation of pyridine has been demonstrated using catalysts like ZnO and TiO2 under UV or solar irradiation. espublisher.comresearchgate.net The degradation of pyridine can be accelerated by coupling biodegradation with UV photolysis, where succinic acid is a major photolysis product that can enhance the rate of biodegradation. nih.gov

Potential Degradation Research Directions:

Biodegradation Studies: Investigating the susceptibility of this compound to microbial degradation by soil and water microorganisms.

Photocatalytic Degradation: Studying the degradation of the compound using various photocatalysts (e.g., TiO2, ZnO) under different light conditions to determine the degradation efficiency and identify the resulting byproducts. researchgate.netresearchgate.net

Hybrid Degradation Processes: Exploring the efficacy of combined photo- and bio-degradation techniques for the complete mineralization of the compound. espublisher.com

Environmental Sensing:

Fluorescent chemosensors are valuable tools for the detection of environmental pollutants. frontiersin.org Furan-based fluorescent probes have been developed for the detection of metal ions like Cr3+. researchgate.net The sensing mechanism often involves the coordination of the metal ion with the electron-rich furan oxygen and other heteroatoms in the molecule, leading to a change in the fluorescence properties. researchgate.net Similarly, fluorescent sensors based on other heterocyclic systems have been used to detect a variety of environmental contaminants. nih.gov

Given the potential fluorescence of furan-pyridine systems, this compound and its derivatives are promising candidates for the development of new fluorescent sensors. The presence of both a furan and a pyridine ring offers multiple potential coordination sites for metal ions and other analytes.

Potential Environmental Sensing Research Directions:

Metal Ion Sensing: Synthesizing derivatives of this compound and evaluating their performance as fluorescent chemosensors for the detection of various metal ions in aqueous solutions.

Anion and Small Molecule Sensing: Exploring the potential of these compounds to act as sensors for environmentally relevant anions or small organic molecules through interactions that modulate their fluorescence.

Development of "Turn-On" or "Turn-Off" Probes: Designing sensor molecules where the binding of a target analyte causes a significant increase ("turn-on") or decrease ("turn-off") in fluorescence intensity, enabling sensitive detection. rsc.org

Table 2: Potential Environmental Chemistry Applications

| Application Area | Research Focus | Expected Outcome |

|---|---|---|

| Degradation | Biodegradation, photocatalytic degradation, hybrid methods. | Understanding the environmental fate of the compound and developing remediation strategies. |

| Sensing | Metal ion detection, anion/small molecule sensing, development of fluorescent probes. | Creation of novel, sensitive, and selective sensors for environmental monitoring. |

Conclusion and Future Research Perspectives on 5 Furan 2 Yl Pyridin 3 Yl Methanol

Summary of Key Research Findings and Methodological Advancements

Research directly focused on (5-(Furan-2-yl)pyridin-3-yl)methanol is limited. However, the synthesis of analogous furan-pyridine structures is well-documented, primarily relying on powerful cross-coupling reactions. Methodologies such as the Suzuki and Stille couplings are paramount for the formation of the crucial carbon-carbon bond between the furan (B31954) and pyridine (B92270) rings. These palladium-catalyzed reactions offer a versatile and efficient means to construct the core bifunctional scaffold.

The synthesis of related pyridinylmethanol derivatives often involves the reduction of a corresponding carboxylic acid or aldehyde. This transformation is typically achieved using standard reducing agents, providing a straightforward route to the hydroxymethyl group. The broader field of furan and pyridine chemistry is continuously evolving, with advancements in catalytic systems offering milder reaction conditions, higher yields, and greater functional group tolerance. These advancements are directly applicable to the synthesis of this compound and its derivatives.

While specific biological activities for this compound have not been extensively reported in publicly available literature, the individual furan and pyridine moieties are well-known pharmacophores. Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netutripoli.edu.ly Similarly, the pyridine ring is a common feature in numerous pharmaceuticals, contributing to their efficacy and pharmacokinetic properties. The combination of these two heterocycles in a single molecule suggests a high probability of interesting biological activity.

Identification of Current Gaps in Fundamental Understanding

The most significant gap in the current body of knowledge is the lack of dedicated studies on the physicochemical properties, spectral characterization, and, most importantly, the biological profile of this compound. While its basic chemical properties can be inferred from its structure, detailed experimental data is absent from the mainstream scientific literature.

Furthermore, a thorough investigation into the conformational analysis and the electronic properties of the molecule is needed. Understanding the three-dimensional arrangement of the furan and pyridine rings relative to each other, and the influence of the hydroxymethyl group, is crucial for predicting its interaction with biological targets. Computational studies, which are largely absent for this specific compound, would be invaluable in bridging this gap.

The reactivity of the combined furan-pyridine system in this compound is another area that requires exploration. While the individual reactivities of furan and pyridine are well-understood, their interplay within this specific molecular framework has not been investigated. For instance, the influence of the electron-donating furan ring on the reactivity of the pyridine ring, and vice versa, is a key question that remains unanswered.

Emerging Research Directions and Unexplored Potential

The primary emerging research direction for this compound lies in its potential as a scaffold in medicinal chemistry. Given the established biological importance of both furan and pyridine heterocycles, this compound represents a promising starting point for the development of novel therapeutic agents.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Rationale |

| Oncology | Furan and pyridine derivatives have shown promise as anticancer agents. researchgate.net |

| Infectious Diseases | Both heterocycles are present in various antimicrobial compounds. utripoli.edu.ly |

| Neuroscience | Pyridine-based structures are common in drugs targeting the central nervous system. |

| Inflammation | Furan derivatives have demonstrated anti-inflammatory properties. researchgate.net |

Another unexplored avenue is the application of this compound in materials science. The presence of the hydroxymethyl group allows for its incorporation into polymers, potentially leading to materials with novel thermal or photophysical properties. The conjugated furan-pyridine system may also impart interesting electronic characteristics suitable for applications in organic electronics.

The catalytic potential of metal complexes derived from this compound is also an area ripe for investigation. The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions, opening the door to the development of novel catalysts for a variety of organic transformations.

Recommendations for Future Academic and Methodological Investigations

To unlock the full potential of this compound, a systematic and focused research effort is required. The following recommendations outline key areas for future investigation:

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., pyridine C5 vs. C3 coupling). For example, the furan protons resonate at δ 6.2–7.5 ppm, while the pyridine CH₂OH appears as a triplet near δ 4.5 ppm .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) resolve polar byproducts. ESI-MS detects [M+H]⁺ ions, confirming molecular weight .

- FTIR : Hydroxyl stretches (3200–3600 cm⁻¹) and furan C-O-C (1250 cm⁻¹) validate functional groups .

How do structural modifications (e.g., halogenation) impact the biological activity of this compound derivatives?

Advanced Research Question

- Fluorination : Substituting the pyridine ring with F (e.g., at C6) enhances lipophilicity (logP ↑ by ~0.5) and bioavailability. Fluorinated analogs showed 2× higher CB2 receptor binding affinity in triazolopyrimidine studies .

- Chlorination : Chloro derivatives exhibit stronger antibacterial activity (MIC = 8 µg/mL vs. 32 µg/mL for parent compound) but reduced solubility .

- Methylation : Adding a methyl group to the furan ring increases steric hindrance, reducing metabolic degradation (t₁/₂ ↑ from 2.5 h to 4.7 h) .

What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic aromatic substitution (EAS) sites. The C5 position on pyridine is more reactive (ΔE = 12 kcal/mol lower than C3) due to conjugation with the hydroxymethyl group .

- Molecular Docking : AutoDock Vina simulations reveal that furan-oxygen interactions with Arg172 in COX-2 explain anti-inflammatory activity (binding energy = -8.2 kcal/mol) .

- MD Simulations : GROMACS analyses show solvent accessibility of the hydroxymethyl group influences hydrogen-bond stability in aqueous media .

How can contradictory data on the antioxidant activity of this compound be reconciled?

Advanced Research Question

Discrepancies arise from assay conditions:

- DPPH Assay : EC₅₀ varies from 50 µM (in methanol) to 120 µM (in PBS) due to solvent polarity effects on radical scavenging .

- Cell-Based Assays : Inconsistent results (e.g., 10–80% ROS reduction) stem from cell permeability differences. Lipophilic analogs (logP > 2.5) perform better in HeLa cells .

Recommendation: Standardize protocols using tert-butoxyl radicals for kinetic consistency .

What safety considerations are critical when handling this compound in laboratory settings?

Basic Research Question

- Toxicity : Methanol derivatives require fume hood use to avoid inhalation (TLV = 200 ppm) .

- Reactivity : The hydroxymethyl group is prone to oxidation; store under N₂ at 4°C .

- Waste Disposal : Neutralize with 10% NaOH before disposal to prevent furan release into waterways .

How can regioselectivity challenges in the synthesis of substituted analogs be addressed?

Advanced Research Question

- Directed Ortho-Metalation : Use TMPLi (2,2,6,6-tetramethylpiperidine) to functionalize the pyridine ring at C2/C4 before coupling .

- Protecting Groups : Acetylate the hydroxymethyl group (Ac₂O/pyridine) to prevent unwanted side reactions during halogenation .

Example: Protecting the -CH₂OH group improved Suzuki coupling yields from 45% to 78% in a 5-iodo derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.